
beta-Alanine
Overview
Description
Beta-alanine: is a naturally occurring beta amino acid, which is an amino acid where the amino group is attached to the beta-carbon instead of the more usual alpha-carbon. The IUPAC name for this compound is 3-aminopropanoic acid . Unlike essential amino acids, which must be obtained through diet or supplementation, non-essential amino acids like this compound can be synthesized by the body . This compound plays a crucial role in the synthesis of carnosine, a dipeptide found primarily in skeletal muscle and the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-alanine can be synthesized through various methods. One common method involves the reaction of ammonia with beta-propiolactone . Another method is the hydrolysis of beta-aminopropionitrile . Additionally, this compound can be produced by the degradation of dihydrouracil and carnosine .
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis methods such as the reaction of ammonia with beta-propiolactone . Another industrial method includes the use of beta-aminopropionitrile as a substrate, where the one-step hydrolysis of the cyano group can be used to synthesize this compound . Biological methods, such as microbial fermentation, are also being explored due to their environmental benefits .
Chemical Reactions Analysis
Pyrimidine Catabolism
β-Alanine is formed during the degradation of pyrimidines (cytosine and uracil) via dihydrouracil intermediates:
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Reaction : Dihydrouracil → β-ureidopropionate → β-alanine + NH₃ + CO₂
Polyamine Pathway
In plants and bacteria, β-alanine is synthesized from polyamines (e.g., spermine/spermidine):
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Step 1 : Polyamine oxidase converts spermine to 3-aminopropanal (3AP).
Propionate Pathway
In certain organisms, propionate serves as a precursor:
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Step 1 : Propionate → Propionyl-CoA → Acrylyl-CoA (via acyl-CoA dehydrogenase).
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Step 2 : Hydration to 3-hydroxypropionyl-CoA, hydrolysis to 3-hydroxypropionate, and oxidation to malonate semialdehyde.
Substrate: L-Aspartate
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Reaction : L-Aspartate → β-Alanine + CO₂ (catalyzed by L-aspartate-α-decarboxylase, ADC).
Key Enzymes :Source Enzyme Activity (U/mg) Optimal pH Temperature (°C) Corynebacterium glutamicum 142.3 6.5 37 Bacillus subtilis 98.7 7.0 40
Substrate: Fumaric Acid
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Cascade Reaction : Fumaric acid → L-aspartate (via aspartate ammonia-lyase, AspA) → β-alanine (via ADC).
Productivity : 80.4 g/L β-alanine in 5-L bioreactor (95.3% conversion) .
Substrate: Maleic Acid
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Three-Enzyme System : Maleic acid → Fumaric acid (maleate isomerase) → L-aspartate (AspA) → β-alanine (ADC).
Yield : 92% with immobilized enzymes .
Degradation to Acetic Acid
β-Alanine is metabolized via transamination to malonate semialdehyde, then oxidized to acetic acid:
ADC Enzyme Challenges
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Inactivation : Pyruvoyl-dependent ADCs undergo irreversible inactivation due to misincorporated protons.
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Solutions : Site-directed mutagenesis (e.g., E56S in B. subtilis ADC) improves stability by 2.5× .
Whole-Cell Catalysis
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Strain Engineering : Co-expression of aspA (from E. coli) and panD (from C. glutamicum) in E. coli achieves 300 g/L fumaric acid conversion with no intermediate accumulation .
N-Acetyl-β-Alanine
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Synthesis : Acetylation of β-alanine enhances solubility and bioavailability.
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Use : Reduces exercise-induced paresthesia and improves absorption (patent US20120264826A1) .
β-Alanine Betaine
Scientific Research Applications
Athletic Performance Enhancement
Numerous studies have demonstrated that beta-alanine supplementation can significantly improve performance in high-intensity, short-duration activities. Key findings include:
- Time to Exhaustion : Research shows that this compound supplementation can enhance time to exhaustion (TTE) during exercises lasting 60 to 240 seconds. For instance, Hill et al. (2007) reported a 12% increase in TTE at 110% of maximal power output after four weeks of supplementation, with a further increase of 16% at ten weeks .
- Cycling Performance : In a study involving trained cyclists, supplementation led to improvements in cycling performance and isokinetic force, indicating benefits for both endurance and strength .
- Sport-Specific Benefits : Various sports have shown positive responses to this compound supplementation:
Therapeutic Uses
Beyond athletic performance, this compound may have therapeutic applications:
- Cognitive Function : Preliminary studies suggest potential benefits in cognitive function, particularly under stress conditions, by modulating neurotransmitter levels .
- Chronic Conditions : There is emerging evidence that this compound may support muscle function in individuals with chronic diseases or age-related muscle loss .
Summary of Research Findings
The following table summarizes key research findings on the effects of this compound supplementation across different studies:
Study | Population | Duration of Supplementation | Key Findings |
---|---|---|---|
Hill et al. (2007) | Trained athletes | 4-10 weeks | Increased TTE by 12-16% at high intensity |
Smith-Ryan et al. (2016) | Female participants | 6 weeks | Significant TTE improvement in graded exercise |
Stout et al. (2008) | Mixed athletes | 28 days | Improved TTE from baseline |
Consensus Article (2024) | General population | Variable | Enhanced muscle performance and reduced fatigue |
Mechanism of Action
Beta-alanine works by binding with histidine in both the brain and the muscles to form carnosine . Carnosine acts as a buffer, helping to regulate the pH levels in muscle tissue during exercise . This buffering action helps to delay the onset of muscle fatigue and improve exercise performance . This compound also has antioxidant properties, which help protect cells from damage caused by free radicals .
Comparison with Similar Compounds
Alpha-alanine: Unlike beta-alanine, alpha-alanine has the amino group attached to the alpha-carbon.
Creatine: Creatine is another compound used to enhance exercise performance, but it works differently by providing a rapid source of energy for short bursts of high-intensity activity.
Uniqueness of this compound: this compound is unique in its ability to increase carnosine levels in muscles, which helps to buffer acid build-up and delay muscle fatigue during prolonged high-intensity activities . This makes it particularly beneficial for athletes and individuals involved in endurance sports .
Biological Activity
Beta-alanine is a non-essential amino acid that plays a significant role in enhancing athletic performance and improving overall muscle function. Its primary biological activity is associated with increasing the levels of carnosine in skeletal muscle, which acts as a buffer against acidification during high-intensity exercise. This article explores the biological activity of this compound, highlighting its ergogenic effects, physiological roles, and implications for health and performance.
Carnosine Synthesis
this compound is a precursor to carnosine, a dipeptide composed of this compound and histidine. Carnosine is stored in skeletal muscles and functions primarily as an intracellular buffer, helping to maintain pH levels during intense physical activity. Research indicates that supplementation with this compound can significantly increase muscle carnosine concentrations by up to 80% over several weeks of consistent intake (4-6 g/day) .
Acid-Base Homeostasis
The increase in carnosine levels enhances the muscle's buffering capacity, allowing for improved performance during high-intensity exercises that last between 60 to 300 seconds. This buffering capacity delays the onset of muscle fatigue by reducing the accumulation of hydrogen ions (H+) that contribute to acidosis .
Ergogenic Effects
Numerous studies have investigated the ergogenic effects of this compound supplementation on various forms of exercise:
- High-Intensity Exercise : this compound has been shown to improve performance in activities such as cycling, swimming, and resistance training. For instance, a study found that participants who supplemented with this compound demonstrated significant improvements in time-to-exhaustion (TTE) during high-intensity cycling tasks .
- Resistance Training : Research also indicates that this compound supplementation can enhance performance in resistance training by allowing athletes to perform more repetitions at higher intensities before fatigue sets in .
Study 1: Sustained-Release this compound Formulation
A recent study examined the effects of a sustained-release formulation of this compound on recreationally trained men. Participants who consumed 15 g/day for 30 days experienced increases in serum triglycerides and LDL cholesterol but no significant differences compared to the placebo group. The study highlighted minor side effects such as paresthesia but noted that these were manageable .
Parameter | Baseline (Mean ± SD) | Post-Supplementation (Mean ± SD) | p-value |
---|---|---|---|
Serum Triglycerides (mg/dL) | 120 ± 15 | 145 ± 20 | <0.05 |
LDL Cholesterol (mg/dL) | 100 ± 10 | 110 ± 15 | <0.05 |
Urea Nitrogen (mg/dL) | 15 ± 2 | 18 ± 3 | <0.05 |
Study 2: Performance Enhancement in Athletes
In another study focusing on high-intensity intermittent exercise, athletes who supplemented with this compound showed improved performance metrics compared to those receiving a placebo. The findings support the use of this compound as an effective ergogenic aid for enhancing sports performance .
Physiological Benefits Beyond Performance
Beyond its role in exercise performance, this compound supplementation has been linked to several physiological benefits:
- Neuroprotection : Some studies suggest that this compound may help mitigate stress responses and enhance resilience against conditions such as post-traumatic stress disorder (PTSD) and heat stress by maintaining neurotrophin levels .
- Thermoregulation : Research indicates that this compound supplementation may attenuate inflammatory responses during heat exposure, potentially improving thermoregulatory responses .
Q & A
Q. What is the mechanistic role of beta-alanine in carnosine synthesis, and why is it considered a rate-limiting factor?
Level: Basic
Answer: this compound serves as the primary precursor for carnosine synthesis by combining with L-histidine via the enzyme carnosine synthase . Unlike histidine, this compound is not abundantly available endogenously or through typical dietary sources (e.g., meat provides only ~1.5–2 g/kg), making it the rate-limiting substrate . Studies using isotopic tracing in human skeletal muscle confirm that this compound availability directly correlates with carnosine accumulation rates (e.g., a 6.4% increase in muscle carnosine per gram of this compound supplementation over 4 weeks) .
Q. What methodological best practices should be applied in randomized controlled trials (RCTs) assessing this compound supplementation?
Level: Advanced
Answer: RCTs should adopt double-blind, placebo-controlled designs with parallel or crossover protocols to minimize bias . For example, Stellingwerff et al. (2020) emphasized stratification by dietary habits (e.g., vegetarians vs. omnivores) due to baseline carnosine differences . Statistical models must account for repeated measures (e.g., mixed-model ANOVA for pre/post-intervention comparisons) and include covariates like exercise type/volume .
Q. How can researchers resolve contradictions in studies examining this compound’s cognitive benefits?
Level: Advanced
Answer: Discrepancies arise from variability in dosing (e.g., 3–6 g/day), measurement tools (e.g., MRI vs. spectroscopy for brain carnosine), and participant demographics . To address this, meta-analyses should standardize outcomes (e.g., homocarnosine signal changes) and control for confounders like baseline histidine levels. Recent trials using ¹H-MRS reported a 12–15% increase in hippocampal carnosine post-supplementation, but long-term effects (>12 months) remain unstudied .
Q. What are the primary endogenous synthesis pathways for this compound, and how do they influence supplementation strategies?
Level: Basic
Answer: this compound is endogenously produced via uracil degradation in the liver and via microbial metabolism in the gut, contributing <5% of total bodily requirements . This limited synthesis justifies exogenous supplementation (typically 3–6 g/day) to elevate muscle/brain carnosine. Note: Renal clearance limits bioavailability, necessitating slow-release formulations to avoid paresthesia .
Q. Does this compound supplementation differentially impact brain carnosine levels in vegetarians versus omnivores?
Level: Advanced
Answer: Vegetarians exhibit 20–30% lower baseline brain carnosine due to dietary this compound scarcity. Supplementation trials show a 1.5-fold greater increase in vegetarians’ hippocampal carnosine compared to omnivores, suggesting dietary status modulates supplementation efficacy . However, cognitive outcomes (e.g., memory retention) require further validation using task-fMRI paradigms .
Q. Are there synergistic effects between this compound and other cognitive enhancers (e.g., creatine, nootropics)?
Level: Advanced
Answer: Preliminary rodent studies suggest this compound potentiates creatine’s neuroprotective effects by reducing oxidative stress in hippocampal neurons. Human trials are lacking, but combinatorial approaches could leverage pH buffering (this compound) and ATP regeneration (creatine) mechanisms. Caution is advised due to unknown pharmacokinetic interactions .
Q. What experimental techniques are optimal for quantifying carnosine levels in tissues?
Level: Basic
Answer: Non-invasive ¹H-MRS is preferred for brain carnosine analysis, while muscle biopsies with HPLC provide direct quantification. Recent advances in ultra-high-field MRI (7T) improve spatial resolution for regional brain assessments . For cellular studies, immunofluorescence with anti-carnosine antibodies validates subcellular localization .
Q. How does this compound metabolism differ in malignant versus benign cells, and what are the implications for cancer research?
Level: Advanced
Answer: Single-cell RNA sequencing in hepatocellular carcinoma (HCC) reveals malignant hepatocytes exhibit 2.3-fold higher this compound metabolism scores compared to benign cells, linked to upregulated ABAT (aminobutyrate aminotransferase) expression . This suggests this compound may serve as a metabolic biomarker, though its role in tumorigenesis (pro- or anti-cancer) requires mechanistic exploration.
Q. What is the optimal dosing protocol for this compound to maximize carnosine synthesis without adverse effects?
Level: Advanced
Answer: A split-dose regimen (e.g., 1.6 g 4x/day) using slow-release formulations minimizes paresthesia and achieves a 40–60% increase in muscle carnosine over 4–8 weeks . Pharmacokinetic models indicate saturation occurs at ~6.4 g/day; exceeding this dose does not enhance synthesis but elevates urinary excretion .
Q. How do this compound’s pH buffering and antioxidant roles interact during high-intensity exercise?
Level: Advanced
Answer: Carnosine’s pH buffering (via histidine imidazole groups) dominates during anaerobic exercise, delaying acidosis by 12–15% in trained athletes . Its antioxidant role (quenching ROS via carbonyl scavenging) becomes critical post-exercise, reducing lipid peroxidation by ~20% in murine models. Dual-mechanism studies require simultaneous measurement of intramuscular pH (via ³¹P-MRS) and oxidative markers (e.g., malondialdehyde) .
Properties
IUPAC Name |
3-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-34-2, Array | |
Record name | β-Alanine, homopolymer | |
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Record name | beta-Alanine | |
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DSSTOX Substance ID |
DTXSID0030823 | |
Record name | beta-Alanine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |
Record name | beta-Alanine | |
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Record name | beta-Alanine | |
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Record name | beta-Alanine | |
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Solubility |
545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | beta-Alanine | |
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CAS No. |
107-95-9, 28854-76-4 | |
Record name | β-Alanine | |
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Record name | 3-Aminopropanoic acid | |
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Record name | .beta.-Alanine | |
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Record name | .BETA.-ALANINE | |
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Record name | beta-Alanine | |
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Melting Point |
200 °C | |
Record name | beta-Alanine | |
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Record name | beta-Alanine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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